2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H21N3O2S3 and its molecular weight is 467.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A Convenient Synthetic Method and Spectral Characterization of new derivatives involving tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and pyrimidine derivatives has been developed. These compounds have been fully characterized using spectral analyses, including FT IR, 1H NMR, 13C NMR, and mass spectroscopy, laying the groundwork for future pharmacological activity investigations (Zaki, Radwan, & El-Dean, 2017).
Applications in Antimicrobial and Antitubercular Activities
Synthesis of Pyrimidine-Azitidinone Analogues and their evaluation for antimicrobial, and antitubercular activities showcases the potential of pyrimidine derivatives. These compounds have shown promising results against bacterial and fungal strains, as well as in vitro efficacy against mycobacterium tuberculosis, indicating their significance in designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Antioxidant Properties
Design, Synthesis, and Biological Evaluation of novel indole derivatives, including thiophene-pyridin/pyran/pyrimidin/pyrazol-2-yl, have been explored for their antioxidant activities. These derivatives were tested against ABTS (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid)) inhibitors, showcasing the effectiveness of such compounds in inhibiting ROS and their potential as high-efficiency antioxidants (Aziz et al., 2021).
Anticancer Potential
Synthesis and Characterization of New Quinazolines as potential antimicrobial agents also hint at their relevance in cancer research. These compounds have been synthesized and characterized, showing potent cytotoxic activity against various human cancer cell lines, indicating their potential in cancer therapy (Riadi et al., 2021).
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S3/c27-20(25-11-3-6-16-5-1-2-8-19(16)25)15-31-23-24-18-10-14-30-21(18)22(28)26(23)12-9-17-7-4-13-29-17/h1-2,4-5,7-8,10,13-14H,3,6,9,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWROJYBOJDECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3CCC5=CC=CS5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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